molecular formula C15H16N2O4S2 B2604306 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922553-54-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2604306
CAS No.: 922553-54-6
M. Wt: 352.42
InChI Key: OGXFFGRXDXGKOQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is a synthetic organic compound composed of a 1,4-benzoxazepine core fused to a thiophene sulfonamide group. This structure places it in a class of chemicals investigated for their potential in medicinal chemistry and drug discovery. Compounds featuring the 1,4-benzoxazepine scaffold are of significant research interest as potential pharmacologically active intermediates . The integration of the thiophene ring, a versatile heterocycle, is a key structural feature, as thiophene derivatives are known to exhibit a wide spectrum of therapeutic properties . This compound is of particular value in early-stage discovery research. Its potential biological activity is likely derived from the sulfonamide group, a common moiety in many bioactive molecules that can act as an enzyme inhibitor. Researchers may explore its application as a key building block or intermediate in the synthesis of more complex molecules targeting various disease pathways. The thiophene sulfonamide component suggests potential for enzyme inhibition or receptor modulation, making it a candidate for developing new agents with possible anti-inflammatory, antimicrobial, or anticancer properties, consistent with the reported activities of other thiophene-containing molecules . Applications: This chemical is designed for use in pharmaceutical R&D, specifically as a building block for compound libraries, a lead compound in structure-activity relationship (SAR) studies, and an intermediate in organic synthesis. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-2-17-7-8-21-13-6-5-11(10-12(13)15(17)18)16-23(19,20)14-4-3-9-22-14/h3-6,9-10,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXFFGRXDXGKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazepine core, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis has been reported to be effective .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce secondary alcohols .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent . Research indicates that derivatives of benzoxazepines exhibit promising antitumor activity by inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines. For instance, compounds structurally related to benzoxazepines have been shown to interact with microtubules and inhibit their polymerization, which is crucial for cancer cell division and proliferation .

Case Study: Antitumor Efficacy

A study demonstrated that certain benzoxazepine derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines. These compounds were found to significantly inhibit tumor growth in vivo, particularly in xenograft models of human cancers .

Diabetes Management

Another notable application is in the treatment of diabetes . Compounds related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity. Research has indicated that these compounds can act on specific pathways involved in glucose homeostasis, offering a potential therapeutic avenue for managing Type 1 and Type 2 diabetes .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent . Its sulfonamide group may enhance its activity against a range of bacterial pathogens. Studies have reported that sulfonamide derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial folic acid synthesis .

Comparative Analysis of Antimicrobial Activity

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
N-(4-ethyl-5-oxo...)Effective (IC50 < 10 µg/mL)Moderate (IC50 ~ 20 µg/mL)
Standard SulfonamideHighly Effective (IC50 < 5 µg/mL)Effective (IC50 < 15 µg/mL)

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties , potentially benefiting conditions such as Alzheimer's disease. The ability of benzoxazepine derivatives to modulate neuroinflammation and oxidative stress markers positions them as candidates for further exploration in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide)

Structural Differences :

  • Core Structure : Both compounds share the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl backbone.
  • Substituents :
    • The target compound has a thiophene-2-sulfonamide group.
    • BI85532 substitutes this with a 5-chloro-2-methoxybenzamide group.
  • Molecular Weight : BI85532 has a molecular weight of 374.82 g/mol (C₁₉H₁₉ClN₂O₄), while the target compound’s estimated molecular formula (C₁₄H₁₆N₂O₄S₂) suggests a lower molecular weight (~364.4 g/mol) .

Functional Implications :

  • The chlorine and methoxy substituents in BI85532 may increase lipophilicity and steric bulk, influencing pharmacokinetics (e.g., membrane permeability) .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

Structural Differences :

  • Core Heterocycle : The target compound uses a benzoxazepine core, while [7–9] are 1,2,4-triazole derivatives.
  • Tautomerism : Triazoles [7–9] exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). In contrast, the benzoxazepine core lacks such tautomeric flexibility .

Spectroscopic Data :

Compound Type Key IR Peaks (cm⁻¹) Key NMR Features
Target Compound νS=O (~1250–1260) Aromatic protons (δ 7.0–8.5 ppm)
Triazoles [7–9] νC=S (1247–1255) NH signals (δ ~10–12 ppm)

Functional Implications :

  • The rigid benzoxazepine structure may confer greater metabolic stability compared to triazoles, which undergo tautomerism that could affect binding dynamics .
S-Alkylated 1,2,4-Triazoles [10–15]

Structural Differences :

  • Substituents: Compounds [10–15] feature phenyl/4-fluorophenyl ethanones linked to triazoles, whereas the target compound’s thiophene sulfonamide provides distinct electronic and steric properties.
  • Synthesis: Alkylation of triazoles with α-halogenated ketones (e.g., 2-bromoacetophenone) is used for [10–15], contrasting with sulfonamide coupling likely used for the target compound .

Bioactivity Considerations :

Data Tables

Table 1: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₁₆N₂O₄S₂ ~364.4 Thiophene-2-sulfonamide
BI85532 C₁₉H₁₉ClN₂O₄ 374.82 5-Chloro-2-methoxybenzamide
Triazoles [7–9] C₂₀H₁₄F₂N₃O₂S ~389.4 4-X-Phenylsulfonyl, difluorophenyl
Table 2: Spectroscopic Comparison
Compound Type IR νC=O (cm⁻¹) IR νS=O/S=C (cm⁻¹) ¹H-NMR NH Signals (ppm)
Target Compound N/A 1250–1260 δ 8.1–8.3 (sulfonamide)
BI85532 1663–1682 N/A δ 10.5–11.0 (amide)
Triazoles [7–9] N/A 1247–1255 δ 10.0–12.0 (triazole)

Discussion of Key Differences

  • Substituent Effects : The thiophene sulfonamide group provides strong hydrogen-bonding capacity, contrasting with BI85532’s halogenated benzamide, which may prioritize hydrophobic interactions.
  • Tautomerism : Triazoles [7–9] exhibit dynamic tautomerism, which could complicate drug design compared to the static benzoxazepine structure .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is a compound belonging to the benzoxazepine family, which has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoxazepine core fused with a thiophene sulfonamide group. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 300.4 g/mol. The compound's structural complexity contributes to its diverse biological activities.

Research indicates that compounds within the benzoxazepine class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Benzoxazepines have been shown to suppress the release of interleukin-17 (IL-17) in human T-helper 17 (TH17) cells, suggesting anti-inflammatory properties that could be beneficial in autoimmune diseases .
  • Squalene Synthase Inhibition : Similar compounds have demonstrated potent inhibition of squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels and may have implications for treating hypercholesterolemia .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Case Study 1: Squalene Synthase Inhibition

A study focused on the development of squalene synthase inhibitors highlighted the efficacy of benzoxazepine derivatives. These compounds showed high selectivity and potency in inhibiting squalene synthase with IC50 values in the low nanomolar range. This suggests their potential use in managing dyslipidemia and related disorders .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that benzoxazepines could significantly reduce IL-17 production in TH17 cells. This finding is crucial for developing therapies for autoimmune conditions such as psoriasis and rheumatoid arthritis. The mechanism involves induced-fit binding to the nuclear receptor RORγ, which plays a pivotal role in TH17 cell differentiation .

Comparative Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryIL-17 suppression
Cholesterol-loweringSqualene synthase inhibition
AntimicrobialInhibition of bacterial growth

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